molecular formula C6H8N2O2S B3297180 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid CAS No. 89532-85-4

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

Cat. No.: B3297180
CAS No.: 89532-85-4
M. Wt: 172.21 g/mol
InChI Key: SUGCYSKUDKOKDX-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is a synthetic organic compound with the molecular formula C 6 H 8 N 2 O 2 S and a molecular weight of 172.21 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The core structure of this compound features a 1,3-thiazole heterocycle, a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . Thiazole derivatives have been extensively investigated for their potential as anti-inflammatory agents, antimicrobials, and as modulators of various biological targets, such as the Zinc-Activated Channel (ZAC) . The presence of both the carboxylic acid and the secondary amine functional groups on this molecule provides versatile handles for further chemical modification, making it a versatile intermediate for constructing compound libraries or conjugates. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-4-3-11-6(8-4)7-2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGCYSKUDKOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid, both ¹H NMR and ¹³C NMR would be required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment. Key expected resonances would include a singlet for the methyl group (CH₃) protons, a singlet for the lone proton on the thiazole (B1198619) ring (C5-H), a signal for the methylene (B1212753) (CH₂) protons of the acetic acid group, and a broad signal for the amine (NH) proton, which may exchange with deuterium (B1214612) in solvents like D₂O. The carboxylic acid proton (OH) would also present as a broad singlet. The chemical shifts (δ) of these signals would provide critical information about their electronic surroundings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct signals, one for each carbon atom in the unique environments of the molecule. This would include signals for the methyl carbon, the two sp² carbons of the C=C bond in the thiazole ring, the sp² carbon bonded to the two nitrogen atoms (C2), the methylene carbon, and the carbonyl carbon of the carboxylic acid group. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular fragments and solidifying the complete structural assignment.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns.

The calculated monoisotopic mass of this compound (C₆H₈N₂O₂S) is 172.0307 Da. High-resolution mass spectrometry (HRMS) would be capable of measuring this mass with high precision, typically to within a few parts per million (ppm), which serves to confirm the elemental composition.

In addition to the molecular ion peak, MS analysis would reveal characteristic fragment ions. Techniques like tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the parent ion to provide detailed structural information. Expected fragmentation pathways could include the loss of the carboxylic acid group (CO₂H), cleavage of the bond between the acetic acid moiety and the amino group, and fragmentation of the thiazole ring itself. Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR spectroscopy.

Table 1: Predicted Mass Spectrometry Adducts for C₆H₈N₂O₂S

Adductm/z (Predicted)
[M+H]⁺173.03793
[M+Na]⁺195.01987
[M-H]⁻171.02337
[M+K]⁺210.99381

Data is based on theoretical predictions.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Expected peaks would include a broad O-H stretch from the carboxylic acid group (typically ~2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (~1700-1725 cm⁻¹), an N-H stretch from the secondary amine (~3300-3500 cm⁻¹), C-H stretches from the methyl and methylene groups (~2850-3000 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole ring (in the 1500-1650 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy analyzes the electronic transitions within a molecule. The thiazole ring constitutes a chromophore that would absorb UV radiation. The spectrum would be expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring system. The position and intensity of these absorption bands are sensitive to the molecular structure and solvent environment.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The results are then compared to the theoretical values calculated from the molecular formula. For this compound (C₆H₈N₂O₂S), the theoretical elemental composition provides a benchmark for sample purity.

Table 2: Theoretical Elemental Composition of C₆H₈N₂O₂S

ElementMass Percentage (%)
Carbon (C)41.85
Hydrogen (H)4.68
Nitrogen (N)16.27
Oxygen (O)18.58
Sulfur (S)18.62

Experimental values from elemental analysis that are in close agreement with these theoretical percentages (typically within ±0.4%) would serve to verify the stoichiometric purity and empirical formula of a synthesized sample.

Computational and Theoretical Chemistry of 2 4 Methyl 1,3 Thiazol 2 Yl Amino Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.orgrsc.org For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometry and analyze electronic properties. bohrium.comrsc.org Key outputs of these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. bohrium.comirjweb.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com For many thiazole derivatives, this energy gap is correlated with their biological activity. bohrium.comrsc.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Thiazole Analogs Data presented is illustrative and derived from studies on analogous compounds.

Computational ParameterRepresentative Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVIndicates electron-donating capability
LUMO Energy -1.5 to -2.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eVCorrelates with chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgirjweb.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netresearchgate.net

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with heteroatoms like nitrogen and oxygen that possess lone pairs of electrons. irjweb.com Conversely, blue colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. irjweb.com Green areas represent neutral potential. irjweb.com

For molecules like 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylic acid group, identifying them as key sites for hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.netsemanticscholar.org The hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential (blue), marking them as hydrogen bond donor sites. irjweb.com This analysis is crucial for understanding noncovalent interactions, which are fundamental in drug-receptor binding. researchgate.net

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. acs.org For a flexible molecule like this compound, which has several rotatable bonds, exploring the potential energy surface is essential to identify the most stable, low-energy conformers. researchgate.net

Computational methods, including DFT, are used to perform geometry optimizations for various possible conformers. acs.orgresearchgate.net Studies on related molecules, such as thiazole-2-carboxylic acid, have shown that different orientations of the substituent groups relative to the thiazole ring lead to distinct conformers with varying energies. acs.org For instance, the orientation of the carboxylic acid group can result in trans and cis conformers, one of which is typically more stable due to factors like intramolecular hydrogen bonding. acs.org The formation of the thiazole ring itself significantly reduces the conformational flexibility of the molecular backbone compared to an open-chain precursor. researchgate.net Identifying the global minimum energy conformer is critical, as this is the most likely structure the molecule will adopt in a biological environment, thereby influencing its binding to a receptor. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

In studies of 4-methylthiazole (B1212942) derivatives, NBO analysis has been used to explain the stability arising from hyperconjugation. bohrium.com For this compound, NBO analysis would likely reveal significant delocalization between the lone pair orbitals of the nitrogen and sulfur atoms of the thiazole ring and the adjacent π* anti-bonding orbitals. It would also quantify the intramolecular charge transfer (ICT) that occurs between different parts of the molecule, which is a key factor influencing its electronic and optical properties. bohrium.com

Molecular Docking Studies for Predicted Binding Modes with Receptors or Enzymes in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. wjarr.combiointerfaceresearch.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.govmdpi.com

Thiazole derivatives have been extensively studied as inhibitors for a wide range of biological targets, including enzymes like p56lck, tubulin, and various kinases. biointerfaceresearch.comnih.govacs.org In these studies, docking simulations place the thiazole derivative into the active site of the target protein, and a scoring function estimates the binding energy. wjarr.combiointerfaceresearch.com

For this compound, docking studies would be used to predict its binding mode within a specific target's active site. The results would highlight key interactions, such as hydrogen bonds formed by the amino and carboxylic acid groups, and hydrophobic interactions involving the methyl group and thiazole ring. mdpi.comrsc.org For example, studies on similar compounds have shown that the thiazole nitrogen often acts as a hydrogen bond acceptor, while the amino group acts as a donor. wjarr.comnih.gov

Table 2: Representative Molecular Docking Results for Thiazole-Based Inhibitors Data is illustrative, based on docking studies of various thiazole analogs against different protein targets.

Protein TargetLigand (Thiazole Analog)Docking Score (kcal/mol)Key Interacting ResiduesInteraction Type
p56lck Kinase Benzothiazole-thiazole hybrid-8.5 to -10.0Met319, Glu317, Ala366Hydrogen Bond, Hydrophobic
Tubulin 2,4-disubstituted thiazole-7.0 to -9.5Cys241, Asn258, Ala316Hydrogen Bond, Pi-Alkyl
FabH Inhibitor N-substituted thiazole-102 to -144 (MolDock Score)Tyr189, Phe226, Ser267Hydrogen Bond

Development of Quantitative Structure-Activity Relationship (QSAR) Models and Pharmacophore Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. laccei.org By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. laccei.orgresearchgate.net

For series of thiazole derivatives, 2D and 3D-QSAR studies have been successfully developed to model their antimicrobial, anti-inflammatory, or anticancer activities. laccei.orgresearchgate.netnih.gov These models often identify descriptors related to hydrophobicity (logP), electronic properties (atomic charges), and molecular shape as being critical for activity. laccei.org

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov Pharmacophore models for 2-aminothiazole (B372263) analogs have been constructed to design potent inhibitors for targets like poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Such a model for compounds related to this compound would typically include features like a hydrogen bond acceptor (the thiazole nitrogen), a hydrogen bond donor (the amino group), and a hydrophobic feature (the methyl group). nih.govrsc.org These models serve as valuable blueprints for designing new derivatives with enhanced activity. nih.gov

Chemical Reactivity and Derivatization Strategies

Chemical Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a key functional handle for derivatization. Standard organic chemistry transformations can be readily applied to this moiety.

Esterification: The carboxylic acid can be converted to its corresponding esters through reactions with various alcohols under acidic conditions or by using coupling agents. For instance, the reaction of 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid with ethanol (B145695) in the presence of a catalyst can yield the corresponding ethyl ester. google.com This process is fundamental in modifying the compound's polarity and solubility. A related compound, ethyl 2-(thiazol-2-ylamino)acetate, was synthesized by refluxing 2-aminothiazole (B372263) and ethyl bromoacetate (B1195939) in the presence of sodium bicarbonate in absolute ethanol, yielding the product as an oil. ekb.eg

Amidation: Amide derivatives are commonly synthesized by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. nih.gov Direct amidation is also achievable using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or through titanium tetrafluoride-catalyzed methods that allow for the formation of amides from carboxylic acids and amines in refluxing toluene. researchgate.netmdpi.com These reactions are crucial for creating peptide-like structures or for attaching the scaffold to other molecules of interest.

Reduction: While less commonly cited for this specific molecule, the carboxylic acid could theoretically be reduced to the corresponding primary alcohol, 2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further derivatization possibilities through the newly formed hydroxyl group.

A key intermediate derived from the carboxylic acid moiety is the acetohydrazide. For example, ethyl 2-(thiazol-2-ylamino)acetate can be refluxed with hydrazine (B178648) hydrate (B1144303) to produce 2-(thiazol-2-ylamino)acetohydrazide. ekb.eg This hydrazide is a versatile precursor for synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, as well as hydrazone derivatives through condensation with substituted benzaldehydes. ekb.eg

Reaction TypeReagents/ConditionsProduct TypeReference
EsterificationAlcohol (e.g., Ethanol), Acid catalystEster google.com
AmidationAmine, Coupling agent (e.g., EDC)Amide nih.govmdpi.com
Hydrazide FormationHydrazine hydrate, RefluxAcetohydrazide ekb.eg

Reactions Involving the Secondary Amine Linkage (e.g., Alkylation, Acylation)

The secondary amine that links the acetic acid and the thiazole (B1198619) ring is another site for chemical modification.

Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides in the presence of a base. nih.gov This introduces substituents on the nitrogen atom, which can influence the compound's steric and electronic properties. For N-alkylation of amino acids, methods involving amide-like protection with sulfonamides or carbamates are common. monash.edu For instance, N-allyl-4-nitro-N-(thiazol-2-yl)benzenesulfonamide can be synthesized from 4-nitro-N-(thiazol-2-yl)benzenesulfonamide and allyl bromide in DMF with calcium hydride. nih.gov

Acylation: The secondary amine can undergo acylation with acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is often used to introduce various functional groups or to build more complex molecular architectures. For example, the reaction with chloroacetyl chloride in the presence of triethylamine (B128534) can be used to add a chloroacetyl group. researchgate.net

Reaction TypeReagents/ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., Calcium Hydride), DMFN-Alkyl derivative nih.gov
N-AcylationAcyl chloride or Anhydride, Base (e.g., Triethylamine)N-Acyl derivative researchgate.net

Functionalization and Substitution Reactions on the Thiazole Ring System

The thiazole ring itself is amenable to functionalization, primarily through electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The 2-amino group is an activating group, and electrophilic substitution is expected to occur at the C5 position. researchgate.net

Halogenation: Bromination of 2-aminothiazole derivatives can be achieved using bromine in acetic acid, which typically results in the substitution at the 5-position of the thiazole ring. nih.govekb.eg

Nitrosation: 2-Amino-4-phenylthiazole has been shown to undergo nitrosation at the C5 position when treated with isoamyl nitrite. researchgate.net This introduces a nitroso group that can be further modified, for example, by reduction.

Diazo Coupling: The 2-aminothiazole moiety can be diazotized and coupled with other aromatic compounds to form azo dyes. mdpi.com

It is important to note that the reactivity of the thiazole ring can be influenced by the nature of the substituents. The electron-donating amino group at the C2 position facilitates electrophilic attack, making the C5 position the most probable site for such reactions. researchgate.net

Formation of Polymeric Structures or Bio-conjugates Incorporating the Compound Scaffold

The functional groups present in this compound allow for its incorporation into larger molecular assemblies such as polymers and bioconjugates.

The carboxylic acid can be used to attach the molecule to polymers containing hydroxyl or amino groups through ester or amide linkages, respectively. Similarly, if the carboxylic acid is reduced to an alcohol, it can be incorporated into polyesters or polyurethanes. The secondary amine also provides a point of attachment.

In the context of bioconjugation, the carboxylic acid can be coupled to amino groups in biomolecules like proteins or peptides. This strategy is valuable for applications such as targeted drug delivery or the development of molecular probes.

Exploration of Novel Chemical Transformations and Reaction Pathways

Research into the reactivity of the this compound scaffold continues to uncover new synthetic possibilities.

Cyclization Reactions: The bifunctional nature of the molecule (containing both an amine and a carboxylic acid) makes it a candidate for intramolecular cyclization reactions to form novel heterocyclic systems. Additionally, reactions involving both the endocyclic nitrogen of the thiazole and the exocyclic secondary amine can lead to the formation of fused ring systems. For example, reactions of 2-aminothiazoles with propiolic acid and its esters can yield thiazolo[3,2-a]pyrimidin-7-ones. rsc.org

Multicomponent Reactions: The scaffold can potentially participate in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. This approach is highly efficient for generating molecular diversity.

The continued exploration of the chemical space around this scaffold is likely to yield derivatives with novel properties and applications.

Coordination Chemistry of 2 4 Methyl 1,3 Thiazol 2 Yl Amino Acetic Acid As a Ligand

Design and Synthesis of Metal Complexes with Transition and Main Group Metals

The ligand 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is a versatile polyfunctional molecule with several potential donor sites for coordination with metal ions. These include the nitrogen atom of the thiazole (B1198619) ring, the exocyclic amino nitrogen, and the oxygen atoms of the carboxylate group. nih.govuq.edu.au This multiplicity of donor atoms allows for the design of a wide array of metal complexes with varying stoichiometries and geometries.

The synthesis of metal complexes with this ligand would likely follow established procedures for the preparation of metal-thiazole and metal-amino acid complexes. orientjchem.orgijper.org A general approach would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in an appropriate solvent. The choice of solvent would depend on the solubility of the reactants and the desired product, with ethanol (B145695), methanol, and water being common choices. orientjchem.orgmdpi.com

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. For instance, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed to synthesize mononuclear complexes. nih.gov The pH of the reaction medium can also play a crucial role, particularly in influencing the protonation state of the carboxylic acid and amino groups, thereby affecting the coordination mode of the ligand.

A hypothetical reaction scheme for the synthesis of a generic metal complex with this ligand is presented below:

MXn + mL → [M(L)m]Xn

Where:

M = Transition or Main Group Metal Ion

X = Anion (e.g., Cl-, NO3-, CH3COO-)

L = this compound

n, m = stoichiometric coefficients

The synthesis would likely be carried out under reflux to ensure the completion of the reaction, followed by cooling to facilitate the crystallization of the product. ijper.org The resulting solid complex can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Characterization of Metal-Ligand Interactions and Coordination Modes

The characterization of the synthesized metal complexes is essential to determine the nature of the metal-ligand interactions and the coordination mode of the ligand. A combination of spectroscopic and analytical techniques would be employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. A comparison of the IR spectrum of the free ligand with that of the metal complex would reveal shifts in the characteristic vibrational frequencies of the functional groups.

Table 1: Expected IR Spectral Data and Their Interpretation

Functional GroupExpected Wavenumber (cm-1) in Free LigandExpected Shift upon CoordinationInterpretation
ν(N-H) of amino~3300-3400Shift to lower frequencyInvolvement of the amino nitrogen in coordination.
ν(C=N) of thiazole~1600-1650Shift to lower or higher frequencyCoordination of the thiazole ring nitrogen.
νas(COO-) of carboxylate~1550-1610Shift in positionParticipation of the carboxylate oxygen in bonding.
νs(COO-) of carboxylate~1400-1450Shift in positionParticipation of the carboxylate oxygen in bonding.
New bands in the far-IR region-~400-600Formation of M-N and M-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complexes in solution, especially for diamagnetic metal complexes (e.g., with Zn(II), Cd(II), or main group metals). ekb.eg Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation can confirm the involvement of these sites in bonding.

Based on the nature of the ligand, several coordination modes are possible:

Monodentate: Coordination through the thiazole nitrogen or a carboxylate oxygen.

Bidentate: Chelation involving the thiazole nitrogen and the amino nitrogen, or the amino nitrogen and a carboxylate oxygen, or both carboxylate oxygens.

Tridentate: Coordination involving the thiazole nitrogen, the amino nitrogen, and a carboxylate oxygen.

Bridging: The ligand could bridge two metal centers, leading to the formation of polynuclear complexes.

Stereochemical and Geometrical Aspects of Coordination Compounds

The stereochemistry and geometry of the coordination compounds of this compound would be dictated by several factors, including the coordination number of the metal ion, its electronic configuration, and the steric constraints imposed by the ligand.

Table 2: Plausible Geometries for Metal Complexes

Coordination NumberGeometryExample Metal Ions
4TetrahedralZn(II), Co(II)
4Square PlanarNi(II), Cu(II), Pt(II) ekb.eg
6OctahedralCr(III), Fe(III), Co(II), Ni(II), Cu(II) nih.gov

For octahedral complexes with a 1:2 metal-to-ligand ratio, where the ligand acts as a tridentate donor, the formation of facial (fac) and meridional (mer) isomers is possible. The specific isomer formed may depend on the reaction conditions and the nature of the metal ion. Similarly, for square planar complexes, cis and trans isomers could be formed.

Spectroscopic and Magnetic Properties of Metal Chelates

Electronic Spectroscopy: The electronic spectra (UV-Vis) of the transition metal complexes would provide insights into the geometry of the metal center and the nature of the metal-ligand bonding. For d-block metals, the spectra are expected to show d-d electronic transitions. The position and intensity of these bands are characteristic of the coordination environment. For instance, octahedral Cu(II) complexes typically exhibit a broad d-d transition in the visible region. nih.gov

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a transition metal complex and, consequently, its electronic configuration and spin state. researchgate.net

Table 3: Expected Magnetic Moments for Common Metal Ions in Octahedral Complexes

Metal Iond-electron configurationSpin StateExpected Magnetic Moment (μeff in B.M.)
Cr(III)d3High Spin~3.87
Fe(III)d5High Spin~5.92
Fe(III)d5Low Spin~2.24
Co(II)d7High Spin~4.3-5.2
Ni(II)d8High Spin~2.9-3.4
Cu(II)d9High Spin~1.9-2.2 nih.gov

For complexes containing more than one metal center, magnetic susceptibility measurements as a function of temperature can reveal the nature and magnitude of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal ions. nih.govmdpi.com

Exploration of Biological Interactions at a Molecular and Cellular Level Non Clinical

In Vitro Biochemical Studies of Enzyme Inhibition Mechanisms (e.g., Calpain Inhibition)

There is currently no specific scientific literature available that details the in vitro biochemical studies of enzyme inhibition mechanisms of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid, particularly concerning calpain inhibition. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, and their inhibition is a subject of interest in various pathological conditions. While some thiazole-containing compounds have been investigated as enzyme inhibitors, the specific inhibitory activity and mechanism of this compound against calpains or other enzymes have not been reported.

Elucidation of Molecular Mechanisms Underlying Antioxidant Activity (e.g., Radical Scavenging Pathways)

The molecular mechanisms underlying the antioxidant activity of this compound have not been specifically elucidated. However, the 2-aminothiazole (B372263) scaffold, a core component of this molecule, is present in various compounds that exhibit antioxidant properties. The antioxidant activity of such compounds often stems from their ability to donate a hydrogen atom or a single electron to neutralize free radicals, thereby interrupting the radical chain reaction.

Investigation of Interactions with Specific Cellular Pathways and Components in Isolated Systems (e.g., VEGFR-2, without therapeutic claims)

There is no direct evidence from in vitro studies detailing the interaction of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, and its inhibition is a target in certain pathologies. Several small molecules incorporating a thiazole (B1198619) moiety have been investigated as potential VEGFR-2 inhibitors. The binding of these inhibitors typically occurs at the ATP-binding site within the kinase domain of the receptor, preventing the phosphorylation cascade that leads to downstream signaling. Molecular modeling studies of related compounds have suggested potential binding interactions, but such data is not available for this compound.

Development of the Compound as a Molecular Probe for Fundamental Biological Investigations

The development and application of this compound as a molecular probe for fundamental biological investigations have not been reported in the scientific literature. Molecular probes are essential tools for studying biological processes, and their design often requires specific properties such as fluorescence, high affinity, and specificity for a particular target. There is no indication that this compound possesses such characteristics or has been modified for this purpose.

Detailed Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Bioactivity

Detailed Structure-Activity Relationship (SAR) studies focusing specifically on this compound to provide mechanistic insights into its bioactivity are not available. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds.

Future Research Directions and Advanced Applications

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. While effective, these classical approaches often suffer from drawbacks such as harsh reaction conditions and the use of hazardous chemicals. Consequently, a major direction for future research lies in the development of sustainable and efficient synthetic methodologies that align with the principles of green chemistry.

Modern advancements are moving towards protocols that offer higher yields, shorter reaction times, and improved environmental profiles. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to dramatically reduced reaction times and increased product yields for thiazole derivatives. asianpubs.orgresearchgate.net

Ultrasonic-Assisted Synthesis: The application of ultrasound energy can enhance reaction rates and efficiency, providing a green alternative for synthesizing heterocyclic compounds. researchgate.net

Polymer-Supported Synthesis: This approach involves anchoring reactants to a solid polymer support, which simplifies purification processes and allows for the easy removal and recycling of reagents. rsc.org

Green Solvents: Research is ongoing to replace conventional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, for the synthesis of thiazole-based compounds. researchgate.net

These innovative methods represent a significant step forward from traditional synthetic routes, offering more sustainable pathways for producing 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid and its analogues.

Synthetic Method Traditional Approach (e.g., Hantzsch) Green/Advanced Approach Key Advantages of Advanced Approach
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation, UltrasonicationReduced reaction times, Lower energy consumption, Improved yields asianpubs.orgresearchgate.net
Solvents Often requires volatile organic solventsWater, Ethanol (B145695), Solvent-free conditionsReduced environmental impact, Lower toxicity, Easier workup researchgate.net
Catalysts May require stoichiometric reagentsRecyclable catalysts, Polymer-supported reagentsCatalyst can be recovered and reused, Simplified purification rsc.org
Reaction Time Can range from several hours to daysMinutes to a few hoursIncreased throughput and efficiency asianpubs.org

Rational Design of Novel Ligands and Catalysts Based on the Thiazole-Amino Acid Scaffold

The thiazole-amino acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govresearchgate.net The planar, aromatic thiazole ring contains both a hydrogen bond-accepting nitrogen atom and a sulfur atom with extended lone pair electrons, features that are crucial for molecular recognition and binding to proteins. uq.edu.au The attached amino acid moiety provides a versatile anchor point for further chemical modification, allowing for the rational design of highly specific ligands. researchgate.netrsc.org

Future research will focus on leveraging these properties to design:

Enzyme Inhibitors: By modifying the side chains attached to the core scaffold, researchers can create potent and selective inhibitors for various enzymes. For instance, analogues have been designed as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. acs.orgnih.gov

Receptor Modulators: The scaffold is useful for developing agonists or antagonists for cell surface receptors, such as G protein-coupled receptors (GPCRs). uq.edu.au

Novel Catalysts: The nitrogen and sulfur atoms in the thiazole ring can act as chelation sites for metal ions. royalsocietypublishing.orgacs.org This opens up the possibility of designing novel metal-based catalysts where the thiazole-amino acid derivative serves as a directing ligand, controlling the reactivity and selectivity of the metallic center. royalsocietypublishing.org

The systematic exploration of structure-activity relationships (SAR) by synthesizing libraries of analogues will be crucial for optimizing the binding affinity and functional activity of these newly designed molecules. acs.org

Computational Design of Advanced Analogues with Predictable Chemical and Biological Properties

In silico or computational chemistry has become an indispensable tool in modern drug discovery and molecular design. For the thiazole-amino acid scaffold, computational methods are being used to accelerate the design of advanced analogues with tailored properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. asianpubs.orgjpionline.org Docking studies on thiazole derivatives have been used to understand their binding modes, identify key interactions with amino acid residues in the target's active site, and estimate binding affinity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.derdd.edu.iq These models can predict the activity of unsynthesized analogues, helping to prioritize which compounds should be synthesized and tested, thereby saving time and resources. excli.denih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing deeper insights into the stability of the interaction and the conformational changes that may occur upon binding.

These computational tools enable the rational design of new derivatives of this compound with predictable improvements in efficacy, selectivity, and pharmacokinetic profiles. excli.de

Computational Technique Purpose Application to Thiazole-Amino Acid Scaffold
Molecular Docking Predicts binding mode and affinity of a ligand to a biological target.To identify potential protein targets and optimize interactions for enhanced biological activity. jpionline.orgnih.gov
QSAR Correlates chemical structure with biological activity to predict the potency of new analogues.To guide the design of derivatives with improved properties based on existing experimental data. nih.govnih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.To design novel molecules that retain the key binding features of the scaffold while having different core structures.
MD Simulations Simulates the physical movements of atoms and molecules to study complex stability.To assess the stability of the ligand-protein complex and understand the dynamic nature of the binding interaction.

Conceptual Role as a Scaffold for Rational Molecular Design in Fundamental Chemical Research

Beyond its direct applications, the this compound structure serves as a valuable conceptual scaffold for fundamental chemical research. Its inherent structural and electronic properties make it an ideal building block for constructing more complex molecular architectures. researchgate.netmdpi.com

The thiazole-amino acid unit is particularly important in the field of peptidomimetics—molecules designed to mimic the structure and function of natural peptides. rsc.orgnih.gov Natural peptides often suffer from poor stability and bioavailability, limiting their therapeutic use. By incorporating the rigid, planar thiazole ring into a peptide backbone, researchers can create peptidomimetics with:

Constrained Conformations: The thiazole ring restricts the rotational freedom of the molecular backbone, forcing it to adopt specific, predictable three-dimensional shapes, such as β-turns. rsc.org

Enhanced Stability: The aromatic thiazole ring is resistant to degradation by proteases, leading to molecules with a longer biological half-life compared to their natural peptide counterparts. researchgate.net

Improved Pharmacokinetic Properties: The unique physicochemical properties of the scaffold can be tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

This ability to control molecular shape and enhance stability makes the thiazole-amino acid scaffold a powerful tool for designing molecules that can modulate complex biological processes like protein-protein interactions. uq.edu.aursc.org

Exploration of Integration into Emerging Materials Science Applications

While the primary focus of research on thiazole-amino acid derivatives has been in medicinal chemistry, their unique chemical structures suggest potential applications in materials science. This remains an emerging area of investigation, with academic reports beginning to highlight the versatility of the thiazole core.

Potential future applications include:

Specialty Polymers: Aminothiazoles have been identified as useful monomers in the synthesis of novel polymers. rsc.orgacs.org The incorporation of the this compound scaffold into polymer chains could impart specific properties, such as improved thermal stability, altered electronic characteristics, or the ability to chelate metals. A related compound has been noted for its use in developing polymers and coatings with enhanced durability. chemimpex.com

Functional Dyes: The aromatic nature of the thiazole ring makes it a suitable chromophore for the development of functional dyes. researchgate.net The specific substituents on the this compound molecule could be modified to tune its optical properties for applications in sensing or imaging.

Coordination Polymers and Frameworks: As mentioned, the scaffold's ability to chelate metals could be exploited to construct coordination polymers or metal-organic frameworks (MOFs). acs.org Such materials have potential uses in catalysis, gas storage, and separation technologies.

The exploration of these materials science applications is still in its early stages. Further research is needed to fully understand how the specific structure of this compound can be harnessed to create advanced materials with novel functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution by reacting 4-methyl-1,3-thiazol-2-amine with monochloroacetic acid in an alkaline medium. Optimization involves adjusting molar ratios (equimolar or excess reagent), temperature (80–100°C), and reaction duration (4–6 hours). Post-synthesis, purification is achieved through recrystallization using ethanol-water mixtures .
  • Key Parameters : Monitor pH to maintain alkaline conditions (pH 8–10) and use stoichiometric control to minimize byproducts like unreacted thiazole intermediates.

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • IR Spectrophotometry : Identify characteristic peaks (e.g., C-N stretch at 1250–1350 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
    • Purity Assessment :
  • HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Detect impurities at 254 nm, ensuring >98% purity .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Handling Protocols : Use PPE (N95 masks, gloves, lab coats) to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C.
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical consultation. No acute toxicity data are available, so treat as a potential irritant .

Advanced Research Questions

Q. How can computational reaction design methodologies accelerate the development of novel derivatives?

  • Approach : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use ICReDD’s reaction path search algorithms to simulate conditions (solvent, catalyst, temperature) and identify optimal parameters before lab validation. For example, calculate activation energies for alkylation or acylation steps to prioritize synthetic routes .
  • Validation : Cross-reference computational data with experimental yields (e.g., 70–85% predicted vs. observed).

Q. What strategies resolve contradictions in pharmacological activity data across different substituted thiazole-acetic acid derivatives?

  • Structure-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., 4-methyl vs. phenyl groups) on bioactivity using standardized assays (e.g., antimicrobial MIC tests).
  • Address discrepancies by controlling variables like solubility (logP adjustments) or stereochemistry (e.g., R/S configurations) .
    • Statistical Tools : Apply multivariate analysis to decouple electronic (Hammett σ) and steric (Taft Es) effects on activity .

Q. How can researchers optimize reaction conditions using Design of Experiments (DoE)?

  • DoE Framework :

  • Variables : Temperature (60–120°C), solvent polarity (water vs. DMF), and catalyst loading (0–5 mol%).
  • Response Surface Methodology (RSM) : Model interactions to maximize yield. For example, a central composite design might reveal that 90°C in aqueous NaOH with 2 mol% KI achieves 92% yield .
    • Validation : Confirm reproducibility across 3 independent trials (±2% error).

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

  • Membrane Technologies : Use nanofiltration (2–5 nm pore size) to separate low-MW byproducts (<300 Da).
  • Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane-ethyl acetate-methanol-water) for high-purity isolation (>99%) .

Q. How can bioactivity be validated through in vitro models for derivatives of this compound?

  • Assay Design :

  • Antimicrobial Testing : Follow CLSI guidelines for broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to establish IC₅₀ values, ensuring selectivity indices >10 .
    • Data Interpretation : Correlate bioactivity with structural features (e.g., electron-withdrawing groups enhance antimicrobial potency) .

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Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.